molecular formula C11H17Cl2N5 B584917 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride CAS No. 1071546-52-5

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride

Cat. No.: B584917
CAS No.: 1071546-52-5
M. Wt: 290.19 g/mol
InChI Key: TUBIBEKUWYLPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride (CAS: 1071546-52-5) is a biguanide derivative with the molecular formula C₁₁H₁₇Cl₂N₅ and a molecular weight of 290.19 g/mol . It is structurally related to the antimalarial drug proguanil (chlorguanide) but differs in the position of the chlorine substituent on the phenyl ring. This compound is classified as Proguanil Related Compound G, indicating its role as a synthetic intermediate, impurity, or metabolite in pharmaceutical formulations . It is stored at 2–8°C to maintain stability .

Properties

CAS No.

1071546-52-5

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

IUPAC Name

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

TUBIBEKUWYLPLO-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

Synonyms

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; 

Origin of Product

United States

Biological Activity

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, commonly known as biguanide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H14ClN5C_{10}H_{14}ClN_5. It belongs to the biguanide class of compounds, which are characterized by a central guanidine structure with various substitutions that influence their biological activity.

The biological activity of biguanides is primarily attributed to their interaction with multiple biological targets. Key mechanisms include:

  • Inhibition of Mitochondrial Respiration : Biguanides can inhibit mitochondrial complex I, leading to decreased ATP production and altered cellular metabolism.
  • Modulation of AMPK Pathway : They activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
  • Antimicrobial Activity : Some studies indicate that biguanides exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes.

Antidiabetic Effects

Biguanides, particularly metformin (a well-known derivative), have been extensively studied for their antidiabetic effects. They improve insulin sensitivity and reduce hepatic glucose production. Research shows that this compound may share similar properties, potentially benefiting type 2 diabetes management.

Anticancer Properties

Recent studies suggest that biguanides may exert anticancer effects through various mechanisms:

  • Inhibition of Tumor Growth : They can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Synergistic Effects with Chemotherapy : Some research indicates that combining biguanides with chemotherapeutic agents may enhance therapeutic efficacy.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidiabeticIncreases insulin sensitivity
AnticancerInduces apoptosis
AntimicrobialDisrupts microbial membranes

Case Study: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The compound activated AMPK signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Study: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The findings suggest potential applications in cancer therapy, particularly in combination with existing chemotherapeutics.

Comparison with Similar Compounds

Key Observations :

  • The position of chlorine on the phenyl ring significantly influences biological activity.
  • Chlorproguanil (3,4-dichlorophenyl) exhibits higher molecular weight and potency due to an additional chlorine atom, but it also shows increased toxicity (LD₅₀: 25 mg/kg in mice via intraperitoneal injection) .

Pharmacokinetic and Metabolic Differences

  • Proguanil undergoes hepatic biotransformation to cycloguanil , its active metabolite, which inhibits dihydrofolate reductase (DHFR) in Plasmodium species . In contrast, 1-(3-chlorophenyl)-5-isopropylbiguanide’s metabolic pathway remains uncharacterized, though it is speculated to share similarities due to structural homology .
  • Solubility: Proguanil hydrochloride is soluble in water (1:110) and alcohol (1:40), while chlorproguanil hydrochloride has slightly lower solubility (water: 1:140; alcohol: 1:50) .

Patent and Formulation Context

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride is cited in patent claims alongside 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone for combination therapies, typically in ratios of 1:1 to 3:1 .

Preparation Methods

General Reaction Schema

The preparation typically involves:

  • Cyanoguanidine precursor synthesis : Formation of 3-chlorophenylcyanoguanidine.

  • Biguanide formation : Reaction with isopropylamine in the presence of a metal catalyst.

  • Salt formation : Conversion to the hydrochloride salt.

Table 1: Comparative Analysis of Proguanil and 3-Chlorophenyl Variant

ParameterProguanil (4-Chloro)3-Chlorophenyl Variant
Cyanoguanidine Precursor 1-(4-Chlorophenyl)-3-cyanoguanidine1-(3-Chlorophenyl)-3-cyanoguanidine
Reaction Solvent THF-Water mixtureLikely similar
Catalyst Copper sulfateCopper sulfate or alternatives
Yield 75–80% (reported)Estimated (data pending)

Starting Material

3-Chlorophenylcyanoguanidine is synthesized via:

  • Halogenation : Reacting 3-chlorophenyl derivatives with cyanamide or cyanoguanidine precursors.

  • Cyanation : Introducing the cyano group under controlled conditions.

Example Reaction (Analogous to Proguanil):
3-Chlorophenyl derivative+CyanamideBase3-Chlorophenylcyanoguanidine\text{3-Chlorophenyl derivative} + \text{Cyanamide} \xrightarrow{\text{Base}} \text{3-Chlorophenylcyanoguanidine}

Key Challenges :

  • Steric hindrance : The 3-chloro position may alter reactivity compared to the 4-isomer.

  • Purity control : Requires rigorous purification to eliminate byproducts.

Reaction with Isopropylamine

The core step involves reacting 3-chlorophenylcyanoguanidine with excess isopropylamine in the presence of a copper salt (e.g., copper sulfate).

Mechanistic Insight :

  • Copper Catalysis : Facilitates nucleophilic attack of isopropylamine on the cyanoguanidine.

  • Molar Excess : Isopropylamine (4–5 equivalents) ensures complete conversion.

Typical Conditions :

  • Solvent : THF/Water (6:5 ratio).

  • Temperature : 60–65°C (reflux).

  • Time : 2–10 hours.

Metal Complex Formation

After reaction completion, acid (HCl) is added to protonate the biguanide and liberate the copper complex.

Steps :

  • Acid Addition : HCl in water (concentrated or diluted).

  • Chelation : Sodium sulfide or EDTA is added to precipitate copper sulfide or complex, respectively.

Table 2: Acid and Chelation Parameters (Proguanil Adaptation)

ParameterValue (Proguanil)Adaptation for 3-Chloro Variant
HCl Concentration 25% aqueousSimilar
Chelating Agent Sodium sulfideSodium sulfide or EDTA
Temperature 25–30°C25–30°C

Recrystallization Protocol

  • Dissolution : Hot water (85–95°C).

  • Filtration : Removal of impurities via activated charcoal.

  • Crystallization : Cooling to 10–15°C or solvent-antisolvent methods.

Example Yield :

  • Step 1 : 75–80% yield after acid/chelation.

  • Step 2 : >99% purity via recrystallization.

Critical Analysis of Challenges

Substituent Position Impact

The 3-chloro group introduces:

  • Electronic Effects : Reduced electron-withdrawing capacity compared to the 4-position.

  • Steric Effects : Potential hindrance in biguanide formation.

Mitigation Strategies :

  • Catalyst Optimization : Higher copper salt loading (2–3 moles per cyanoguanidine).

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) to enhance solubility.

Data Tables and Research Findings

Example Reaction Data (Proguanil-Based)

ParameterValueSource
Cyanoguanidine 200 g (1.02 mol)
Copper Sulfate 170 g (0.68 mol)
Isopropylamine 340 mL (4 mol)
Yield 240 g (79%)

Purification Efficiency

StepPurity (HPLC)Yield
Initial Isolation81%75–80%
Recrystallization>99.9%70–75%

Q & A

Basic: What are the recommended synthetic routes and purification methodologies for 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride?

Methodological Answer:

  • Synthesis Pathways : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 3-chlorophenylbiguanide and isopropyl halides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like N-alkylated impurities .
  • Purification : Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol gradient) is recommended. For large-scale purification, membrane separation technologies (e.g., nanofiltration) efficiently isolate the target compound from unreacted precursors .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., reaction time, stoichiometry) and identify critical parameters affecting yield .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. High-purity grades (>99%) require mass spectrometry (MS) to detect trace impurities (e.g., dehalogenated derivatives) .
  • Structural Confirmation : Combine 1^1H/13^13C NMR (DMSO-d6 solvent) and FT-IR to confirm the biguanide backbone and substituent positions. X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for IR peaks) .

Advanced: How can reaction pathways be optimized to address low yields in isopropylbiguanide derivatization?

Methodological Answer:

  • Computational Screening : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify energy barriers in alkylation steps. This reduces trial-and-error experimentation .
  • Catalytic Additives : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems. Monitor via in-situ FT-IR to track intermediate formation .
  • Feedback Loops : Integrate experimental data with machine learning (ML) platforms to iteratively refine reaction conditions (e.g., temperature gradients, solvent ratios) .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed biguanides) are identified via LC-MS/MS .
  • Formulation Adjustments : Lyophilization with cryoprotectants (e.g., trehalose) enhances stability in solid-state storage. For solutions, use nitrogen-sparged amber vials to prevent oxidative decomposition .
  • Predictive Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to correlate substituent electronegativity with hydrolytic susceptibility .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate datasets from multiple studies and apply multivariate regression to isolate confounding variables (e.g., solvent choice in cell assays, endotoxin levels) .
  • Orthogonal Assays : Validate bioactivity using disparate methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to rule out false positives .
  • Data Harmonization : Use platforms like PubChem to cross-validate bioactivity entries and flag outliers via consensus scoring .

Advanced: What computational tools are recommended for predicting reactivity in novel derivatives?

Methodological Answer:

  • Reaction Path Search : Utilize GRRM (Global Reaction Route Mapping) software to explore potential reaction mechanisms, including side reactions like ring chlorination .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic vs. protic solvents) using GROMACS or LAMMPS .
  • Hybrid Workflows : Combine DFT (for electronic structure) and machine learning (for rate prediction) to prioritize derivatives with optimal synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.